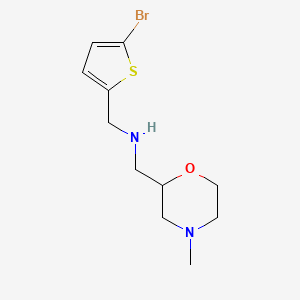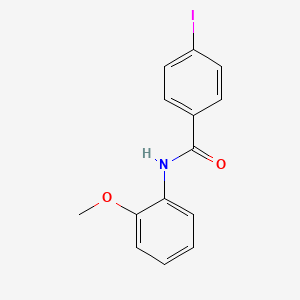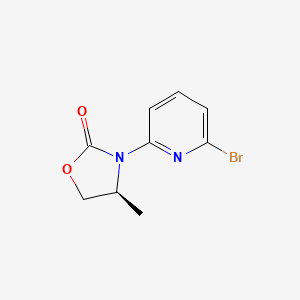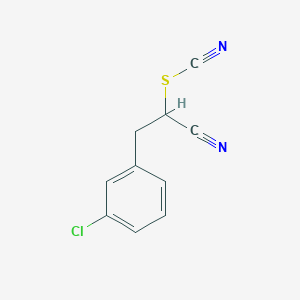
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a fluorobenzene ring substituted with a sulfonamide group and an ethyl(methyl)aminoethyl side chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Ethyl(methyl)aminoethyl Intermediate: This can be achieved by reacting ethylamine with methylamine under controlled conditions.
Introduction of the Fluorobenzene Ring: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)aminoethyl side chain.
Reduction: Reduction reactions can also occur, especially at the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized forms of the ethyl(methyl)aminoethyl side chain.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Products with different substituents on the benzene ring.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
Biology:
- Potential applications in the study of enzyme inhibition due to its sulfonamide group.
Medicine:
- Investigated for its potential as an antibiotic or antifungal agent.
- May have applications in the development of new pharmaceuticals.
Industry:
- Used in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
作用机制
The mechanism of action of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect.
相似化合物的比较
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic with a different side chain.
Comparison:
Uniqueness: n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific side chain and fluorobenzene ring, which may confer different biological activities and chemical properties compared to other sulfonamides.
Applications: While similar compounds like sulfanilamide and sulfamethoxazole are well-known antibiotics, the unique structure of this compound may offer potential for novel applications in medicine and industry.
属性
分子式 |
C11H17FN2O2S |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
N-[2-[ethyl(methyl)amino]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI 键 |
FYBXYIIBTOCXLV-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)





![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)

![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)


